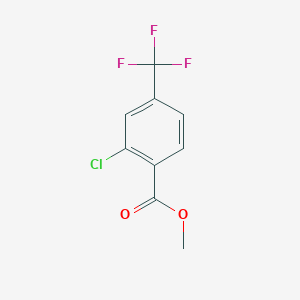

Methyl 2-chloro-4-(trifluoromethyl)benzoate

Übersicht

Beschreibung

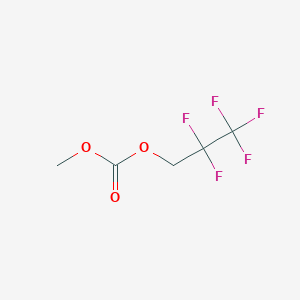

“Methyl 2-chloro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O2 . It has a molecular weight of 238.59 . It is an ester .

Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . The specific gravity at 20/20 is 1.31 . The refractive index is 1.45 .Wissenschaftliche Forschungsanwendungen

1. Acaricide Development

Methyl 2-chloro-4-(trifluoromethyl)benzoate has been utilized in the development of novel acaricides. One such example is the creation of amidoflumet, a compound designed to control mites and ticks. This compound exhibits unique molecular orientations that facilitate its acaricidal properties, including an intramolecular N—H⋯O hydrogen bond which is critical for its effectiveness (Kimura & Hourai, 2005).

2. Protoporphyrinogen IX Oxidase Inhibition

The compound has shown potential in the field of protoporphyrinogen IX oxidase inhibition. This is significant for the development of herbicides and other agricultural chemicals. The structure of this compound, including its dihedral angles and distances between atoms, plays a crucial role in its biological activity (Li et al., 2005).

3. Synthesis of Functional Materials

This chemical is instrumental in synthesizing various functional materials. For example, it is used in the preparation of molecules with trifluoromethoxy groups, which are essential in pharmacology and material science. The protocols for such syntheses are critical for creating a wide range of functionalized compounds (Feng & Ngai, 2016).

4. Colorimetric Fluoride Chemosensors

This compound plays a role in developing colorimetric fluoride chemosensors. These chemosensors have significant applications in environmental monitoring and industrial processes. The compound's unique structure allows it to interact with fluoride ions, leading to observable color changes (Ma et al., 2013).

5. Pharmaceutical Intermediates

It serves as an important intermediate in pharmaceutical synthesis. For instance, it is used in the production of Tianeptine, an antidepressant. The compound's versatility in reactions like esterification and chlorination makes it a valuable asset in creating various pharmaceutical products (Yang Jian-she, 2009).

6. Liquid Crystal Technology

This chemical is explored in the development of liquid crystal technologies. It has been investigated for its effects on the mesomorphic properties of materials, which are essential for the functioning of liquid crystal displays (LCDs) and other electronic devices (Matsunaga et al., 1998).

Safety and Hazards

“Methyl 2-chloro-4-(trifluoromethyl)benzoate” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s potency.

Biochemical Pathways

It’s known that trifluoromethyl-benzoates can be incompletely degraded by aerobic bacteria that catabolize alkylbenzoates .

Result of Action

The presence of the trifluoromethyl group could potentially enhance the compound’s potency toward its target, leading to more effective inhibition .

Action Environment

The action, efficacy, and stability of Methyl 2-chloro-4-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s degradation can be influenced by the presence of aerobic bacteria .

Eigenschaften

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUPDUXEBVQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634532 | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192805-96-2 | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)